For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Structure and Properties of Triafamone
Abstract
Triafamone is a selective sulfonanilide herbicide developed by Bayer CropScience for the control of key grasses and sedges in rice cultivation.[1][2] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants.[1][3] Notably, Triafamone itself is a pro-herbicide, requiring metabolic activation within the target weed to form the active enzyme inhibitor.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, toxicological profile, and environmental fate of Triafamone. Detailed summaries of its properties are presented in structured tables, and key pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a core technical resource for researchers and professionals in the fields of agricultural science, environmental science, and drug development.
Chemical Identity and Structure
Triafamone is chemically classified as a sulfonanilide herbicide.[4][5] Its systematic IUPAC name is 2'-[(4,6-dimethoxy-1,3,5-triazin-2-yl)carbonyl]-1,1,6'-trifluoro-N-methylmethanesulfonanilide.[1][5][6]
| Identifier | Value | Reference(s) |
| Common Name | Triafamone | [1] |
| IUPAC Name | 2'-[(4,6-dimethoxy-1,3,5-triazin-2-yl)carbonyl]-1,1,6'-trifluoro-N-methylmethanesulfonanilide | [1][5][6] |
| CAS Name | N-[2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)carbonyl]-6-fluorophenyl]-1,1-difluoro-N-methylmethanesulfonamide | [5] |
| CAS Number | 874195-61-6 | [1][3][6][7][8] |
| Development Codes | AE 1887196, BCS-BX60309 | [1][3] |
| Molecular Formula | C₁₄H₁₃F₃N₄O₅S | [1][3][7][8][9] |
| Molecular Weight | 406.34 g/mol | [1][7][9] |
| InChIKey | GBHVIWKSEHWFDD-UHFFFAOYSA-N | [3][7] |
| Canonical SMILES | CN(C1=C(C=CC=C1F)C(=O)C2=NC(=NC(=N2)OC)OC)S(=O)(=O)C(F)F | [3] |
| Chemical Class | Sulfonanilide | [1][4][5] |
| Herbicide Resistance Class | HRAC Group B | [1] |
Physicochemical Properties
Triafamone is a white, powdered solid under standard conditions.[1] It has a low vapor pressure, indicating it is not prone to volatilization from soil or plant surfaces.[1][6] Its solubility in water is moderate and relatively stable across a range of pH values.[1][6]
| Property | Value | Conditions | Reference(s) |
| Appearance | White powder | Standard | [1][6] |
| Melting Point | 105.6 °C | - | [1][6] |
| Density | 1.53 g/mL | - | [1][6] |
| Vapor Pressure | 6.4 x 10⁻⁶ Pa | 20 °C | [1][6] |
| Henry's Law Constant | 6.3 x 10⁻⁵ Pa m³/mol | 20 °C | [1] |
| Water Solubility | 36 mg/L | 20 °C, pH 4 | [1][6] |
| 33 mg/L | 20 °C, pH 7 | [1][6] | |
| 34 mg/L | 20 °C, pH 9 | [1][6] | |
| Partition Coefficient (logPₒ/w) | 1.5 | 23 °C, pH 4 & 7 | [1] |
| 1.6 | 23 °C, pH 9 | [1] |
Herbicidal Mode of Action
Inhibition of Acetolactate Synthase (ALS)
The primary mode of action for Triafamone is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of essential branched-chain amino acids: valine, leucine, and isoleucine.[10][11] This enzyme is found in plants and microorganisms but is absent in animals, providing a basis for its selective toxicity.[11] By blocking this pathway, the herbicide starves the plant of these crucial amino acids, which leads to the cessation of cell division and plant growth, ultimately resulting in plant death.[10] Symptoms in susceptible weeds, such as stunting, necrosis, and discoloration, typically appear within one to two weeks of application.[1]
Pro-herbicide Activation
Triafamone itself does not directly inhibit the ALS enzyme.[1] It is a pro-herbicide that is absorbed by the plant through its roots and foliage and then converted into its active form.[1][12] In susceptible weeds, this metabolic activation involves an N-demethylation step, which produces the metabolite that potently inhibits the ALS enzyme.[12] The selectivity observed in rice is attributed to differential metabolism, where rice plants are able to detoxify the compound more effectively than the target weeds.[1]
Caption: Pro-herbicide activation pathway of Triafamone in target weeds.
Caption: Inhibition of the Acetolactate Synthase (ALS) pathway by Triafamone.
Toxicological Profile
Triafamone exhibits a favorable toxicological profile with low acute toxicity across oral, dermal, and inhalation routes of exposure.[6] It is not classified as a skin or eye irritant, nor is it a skin sensitizer.[1][6] The low partition coefficient (logP) suggests a low potential for bioaccumulation.[1]
| Endpoint | Species | Value | Classification | Reference(s) |
| Acute Oral LD₅₀ | Rat | > 2000 mg/kg | Low Toxicity | [6] |
| Acute Oral LD₅₀ | Mouse | > 2000 mg/kg | Low Toxicity | [6] |
| Acute Dermal LD₅₀ | Rat | > 2000 mg/kg | Low Toxicity | [6] |
| Acute Inhalation LC₅₀ | Rat | > 5.0 mg/L | Low Toxicity | [6] |
| Skin Irritation | Rabbit | Not irritating | - | [1][6] |
| Eye Irritation | Rabbit | Not irritating | - | [1][6] |
| Skin Sensitization | Mouse | Not sensitizing | - | [1][6] |
| Genotoxicity | - | No evidence of genotoxicity relevant to human health | - | [13] |
| Carcinogenicity | Rat | Increased hepatocellular tumors at high doses (non-genotoxic mechanism) | Threshold effect | [13] |
| Acceptable Daily Intake (ADI) | Human | 0.019 mg/kg bw/day | - | [13] |
Ecotoxicology
| Endpoint | Species | Value | Classification | Reference(s) |
| Acute Oral LD₅₀ | Bobwhite Quail | > 2000 mg/kg | Practically Non-toxic | [6] |
| Aquatic Toxicity (LC₅₀) | Common Carp | > 100 mg/L | Practically Non-toxic | [6] |
| Aquatic Toxicity (EC₅₀) | Daphnia magna | > 50 mg/L | Practically Non-toxic | [6] |
| Aquatic Toxicity (EC₅₀) | Algae | 6.23 mg/L | Moderately Toxic | [6] |
| Bee Toxicity (48h Oral LD₅₀) | Honeybee | > 55.8 µ g/bee | Non-toxic | [1][6] |
| Bee Toxicity (Contact LD₅₀) | Honeybee | > 100 µ g/bee | Non-toxic | [1][6] |
Environmental Fate
Triafamone is characterized by its relatively rapid degradation in soil and aquatic environments, limiting its persistence. Its mobility in soil is low to intermediate, making it unlikely to contaminate groundwater.[1]
| Parameter | Value | Conditions | Reference(s) |
| Soil Degradation Half-life (DT₅₀) | < 10 days | Aerobic agricultural and paddy soils | [1][6] |
| 12.1 - 20.9 days | Field studies (transplanted vs. direct-seeded rice) | [14][15] | |
| Aquatic Degradation Half-life (DT₅₀) | < 10 days | Aerobic water/sediment systems | [1][6] |
| Hydrolysis Half-life (DT₅₀) | < 10 days | pH 9, 20 °C | [1][6] |
| < 5 days | pH 9, 25 °C | [1][6] | |
| Soil Mobility (GUS Index) | 1.4 | - | Low Mobility |
Experimental Protocols
The following sections describe generalized methodologies for key toxicological, environmental, and analytical studies based on standard regulatory guidelines and published research.
Acute Oral Toxicity Study (Representative Protocol based on OECD 420)
This protocol outlines the Fixed Dose Procedure for assessing acute oral toxicity.
-
Objective: To determine the acute oral toxicity of Triafamone following a single dose.
-
Test System: Young adult rats (8-12 weeks old), typically females as they are often more sensitive.[8][16] Animals are acclimatized for at least 5 days.[8]
-
Dose Preparation: Triafamone is typically dissolved or suspended in an appropriate vehicle (e.g., corn oil, water with a suspending agent).
-
Sighting Study: A single animal is dosed at a starting level (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study. The outcome (evident toxicity or no effect) determines the next dose level for another animal in a stepwise manner.[6][8]
-
Main Study: Groups of 5 animals (per dose level, single-sex) are dosed in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[1][6] Dosing is performed by gavage after a short fasting period.[1][8]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[6][8]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) rather than calculating a precise LD₅₀. The dose level causing evident toxicity but no more than one death is identified.[6]
Soil Degradation Half-Life Study (Representative Protocol)
This protocol describes a laboratory study to determine the rate of Triafamone degradation in soil.
-
Objective: To calculate the degradation half-life (DT₅₀) of Triafamone in soil under controlled aerobic conditions.
-
Test System: Fresh field soil, sieved and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.
-
Application: A solution of ¹⁴C-labeled Triafamone (for tracking degradation products) and non-labeled Triafamone in a suitable solvent is applied to the soil to achieve the desired concentration (typically corresponding to the maximum field application rate). The solvent is allowed to evaporate.
-
Incubation: The treated soil is brought to a specific moisture level (e.g., 40-60% of maximum water holding capacity) and incubated in the dark at a constant temperature (e.g., 20-25 °C). The incubation vessels (biometric flasks) are designed to allow for aeration and trapping of evolved ¹⁴CO₂.[17]
-
Sampling: Replicate soil samples are taken at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days). The sampling schedule should be more intensive early in the study.[17]
-
Analysis:
-
Soil samples are extracted using an appropriate solvent (e.g., acetonitrile/water).
-
The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent Triafamone and its major degradation products.[12][18]
-
The amount of ¹⁴CO₂ trapped is measured by liquid scintillation counting to determine the extent of mineralization.[17]
-
-
Data Analysis: The concentration of Triafamone over time is plotted. The degradation kinetics are typically modeled using first-order kinetics, and the half-life (DT₅₀) is calculated using the formula: DT₅₀ = ln(2) / k, where k is the first-order rate constant.[17]
Caption: Representative experimental workflow for a soil degradation study.
Analytical Method for Triafamone in Soil (Representative Protocol)
This protocol describes a method for the extraction and quantification of Triafamone residues in soil using LC-MS/MS.
-
Objective: To accurately quantify Triafamone residues in soil samples.
-
Sample Preparation: Soil samples are air-dried and sieved (e.g., through a 2 mm sieve).
-
Extraction:
-
A known mass of soil (e.g., 10 g) is placed in a centrifuge tube.
-
An extraction solvent (e.g., acetonitrile:water mixture) is added.
-
The sample is vigorously shaken or sonicated for a set period (e.g., 30 minutes) to extract the residues.
-
The sample is centrifuged, and the supernatant (the liquid extract) is collected.
-
-
Clean-up (Optional but Recommended): To remove interfering matrix components, the extract may be passed through a Solid Phase Extraction (SPE) cartridge (e.g., C18).
-
Quantification by LC-MS/MS:
-
Chromatographic Separation: An aliquot of the final extract is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution program with mobile phases such as water and acetonitrile (both often containing small amounts of formic acid or ammonium acetate) is used to separate Triafamone from other components.
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for Triafamone.
-
-
Quality Control: The method is validated for linearity, accuracy (recoveries from spiked samples), precision (RSD%), limit of detection (LOD), and limit of quantification (LOQ).[12][18] Matrix-matched standards are used for calibration to compensate for any matrix effects.
Conclusion
Triafamone is an effective sulfonanilide herbicide with a well-defined mode of action targeting the ALS enzyme in susceptible weeds. Its pro-herbicide nature and differential metabolism contribute to its selectivity in rice. The physicochemical properties of Triafamone, particularly its low volatility and rapid environmental degradation, combined with a favorable low-toxicity profile, position it as a valuable tool for integrated weed management programs in rice cultivation. The experimental protocols outlined herein provide a basis for the continued study and regulatory assessment of this and similar compounds.
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